1-[(4-chlorophenyl)methyl]-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
Description
The substituents include a (4-chlorophenyl)methyl group at position 1 and a (2-fluorophenyl) moiety at position 3.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(2-fluorophenyl)-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN2O2S/c20-13-7-5-12(6-8-13)11-22-16-9-10-26-17(16)18(24)23(19(22)25)15-4-2-1-3-14(15)21/h1-10,16-17H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSBVOMEAVTCLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C3C(C=CS3)N(C2=O)CC4=CC=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors, suggesting a potential for diverse biological activities.
Biochemical Pathways
Compounds with similar structures have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound may influence a wide range of biochemical pathways.
Biological Activity
1-[(4-chlorophenyl)methyl]-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione (CAS Number: 1326928-10-2) is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features which may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 388.8 g/mol. The structural configuration includes a thieno[3,2-d]pyrimidine core which is known for its diverse biological activities.
Biological Activities
Research has indicated that thienopyrimidine derivatives exhibit various biological activities, including:
- Anticancer Activity : Several studies have shown that derivatives of thienopyrimidine can inhibit cancer cell proliferation. For instance, compounds similar to the one have been tested against various cancer cell lines, demonstrating significant cytotoxic effects.
- Inhibition of Enzymatic Activity : The compound has been evaluated for its ability to inhibit specific enzymes such as MIF2 (Macrophage Migration Inhibitory Factor). In a study focusing on structure–activity relationships (SAR), it was reported that certain modifications to the thienopyrimidine structure can enhance inhibitory potency against MIF2. For example, a related compound exhibited an IC50 of 7.2 μM against MIF2 tautomerase activity .
- Antimicrobial Properties : Thienopyrimidine derivatives have also been investigated for their antimicrobial activity. The presence of halogen substituents (like chlorine and fluorine) in the structure could enhance interactions with microbial targets.
Study on MIF2 Inhibition
A focused study on the inhibition of MIF2 by thienopyrimidine derivatives revealed that specific substitutions can significantly affect potency. For example:
| Compound | IC50 (μM) | Comments |
|---|---|---|
| 4-CPPC | 47 ± 7.2 | Positive control |
| 3a | 15 ± 0.8 | Moderate potency |
| 3b | 7.2 ± 0.6 | Enhanced potency with bromo substitution |
| 3i | 2.6 ± 0.2 | Most potent derivative tested |
This study highlights the importance of structural modifications in enhancing biological activity .
Anticancer Activity Evaluation
In another research effort, a series of thienopyrimidine derivatives were synthesized and tested against several cancer cell lines including MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer). The findings indicated that certain derivatives exhibited IC50 values as low as 1.18 μM, suggesting strong anticancer potential .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Pharmacological Comparison
Table 2: Substituent Effects on Properties
Research Findings and Implications
Chlorine vs. Fluorine : Chlorine’s lipophilicity (target compound) enhances membrane penetration, while fluorine () improves stability—a trade-off critical for drug design .
Core Modifications: Thieno[3,2-d]pyrimidine-diones (target, ) show greater planarity than dihydropyrimidine-thiones (), possibly favoring intercalation with biological macromolecules .
Natural vs. Synthetic: The furanose-linked pyrimidine-2,4-dione () highlights how natural derivatives prioritize solubility, whereas synthetic analogs (target compound) focus on lipophilicity for bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
